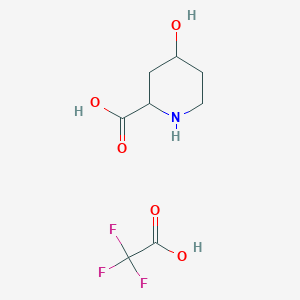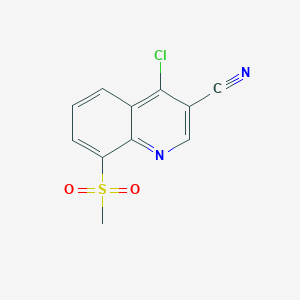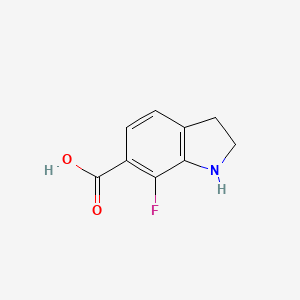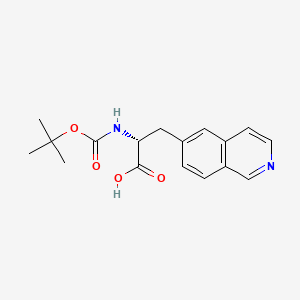
4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of piperidine and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-2-carboxylic acid typically involves the hydroxylation of piperidine-2-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. The addition of 2,2,2-trifluoroacetic acid can be performed through esterification or direct acid-base reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 4-hydroxypiperidine-2-carboxylic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 4-Hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators.
Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-inflammatory agents, antibiotics, and anticancer drugs. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry: In the industrial sector, 4-hydroxypiperidine-2-carboxylic acid is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
4-Hydroxypyridine-2-carboxylic acid: Similar in structure but lacks the piperidine ring.
Piperidine-2-carboxylic acid: Lacks the hydroxyl group and trifluoroacetic acid moiety.
2,2,2-Trifluoroacetic acid: Contains the trifluoroacetic acid moiety but lacks the piperidine and hydroxyl groups.
Uniqueness: 4-Hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine ring, hydroxyl group, and trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12F3NO5 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7) |
InChI Key |
TWRZEPFMUZJIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)







![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

